molecular formula C23H25N3O4 B2922875 4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920409-74-1

4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2922875
CAS No.: 920409-74-1
M. Wt: 407.47
InChI Key: FGSOYRQFFRJXQR-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a 4-ethoxyphenyl group and an ethoxy-substituted benzamide moiety connected via an ethyloxyethyl linker. Its molecular formula is C₂₄H₂₄N₃O₄ (molecular weight: 418.47 g/mol).

Properties

IUPAC Name

4-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-28-19-9-5-17(6-10-19)21-13-14-22(26-25-21)30-16-15-24-23(27)18-7-11-20(12-8-18)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSOYRQFFRJXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide , also referred to by its chemical identifiers, is a synthetic benzamide derivative with a complex molecular structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and inhibition of receptor tyrosine kinases.

Molecular Formula

  • C23H25N3O4

Structural Features

  • The compound features an ethoxy group , a benzamide moiety , and a pyridazine derivative , which contribute to its unique chemical properties and potential biological activities.

Anticancer Potential

Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies have suggested that it could act as an inhibitor of specific receptor tyrosine kinases, which are often implicated in cancer progression. The interaction with these biological targets raises the possibility of therapeutic applications in oncology.

Case Studies and Investigations

  • In vitro studies : Initial investigations have shown that compounds similar to this compound exhibit notable biological activity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated efficacy in inhibiting cell proliferation associated with specific mutations in cancer cells.
  • Molecular Docking Studies : Computational studies have indicated that the compound may effectively bind to target proteins involved in tumor growth, suggesting a pathway for further experimental validation.

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential anticancer agent; inhibits receptor tyrosine kinases
4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamidesSimilar structural featuresEffective RET kinase inhibitors

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The compound’s analogs are differentiated by substituents on the benzamide ring, pyridazine core, and linker chemistry. Below is a detailed comparison:

Table 1: Structural Comparison of Analogs
Compound Name Benzamide Substituent Pyridazine Substituent Linker Type Molecular Formula Molecular Weight
Target Compound 4-ethoxy 6-(4-ethoxyphenyl) Oxyethyl C₂₄H₂₄N₃O₄ 418.47 g/mol
2-fluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (G870-0216) 2-fluoro 6-(4-methoxyphenyl) Oxyethyl C₂₀H₁₈FN₃O₃ 367.37 g/mol
N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-4-ethoxybenzamide 4-ethoxy 6-(3,5-dimethylpyrazol-1-yl) Aminoethyl C₂₀H₂₄N₆O₂ 380.44 g/mol
2-Acrylamido-N-(6-((4-(dimethylamino)phenyl)ethynyl)pyridazin-3-yl)benzamide (4h) 2-acrylamido 6-(4-dimethylaminophenylethynyl) None C₂₄H₂₃N₅O₂ 413.47 g/mol
Key Observations:

Substituent Effects: The ethoxy group on the benzamide (target compound) enhances lipophilicity compared to the fluoro (G870-0216) or acrylamido (4h) groups . Methoxy vs.

Linker Modifications: The oxyethyl linker in the target compound and G870-0216 provides flexibility, while the aminoethyl linker in the pyrazole analog () may influence hydrogen-bonding interactions .

Notes:
  • The target compound’s low aqueous solubility (predicted) may limit bioavailability, a common challenge for lipophilic benzamides.
  • G870-0216 ’s fluorine atom improves solubility slightly compared to ethoxy groups .
  • 4h ’s acrylamido group introduces polarity but results in poor yields (17%), highlighting synthetic challenges .

Future Work :

  • Synthesis and testing of the target compound for kinase inhibition or antioxidant activity.
  • Optimization of solubility via substituent modulation (e.g., replacing ethoxy with polar groups).

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